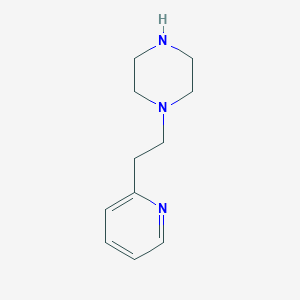

1-(2-(Pyridin-2-yl)ethyl)piperazine

Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Contemporary Medicinal Chemistry

The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in many approved drugs. wikipedia.org Its popularity stems from its ability to improve the physicochemical properties of a compound, such as aqueous solubility and oral bioavailability. The two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. nih.gov Furthermore, the piperazine ring can be readily modified at its nitrogen atoms to fine-tune a compound's pharmacological profile. nih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of drug discovery. mdpi.com Its aromatic nature allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological macromolecules. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and receptor-binding properties. nih.gov

The amalgamation of these two moieties in 1-(2-(Pyridin-2-yl)ethyl)piperazine results in a molecule with a unique three-dimensional structure and electronic properties, making it an attractive candidate for the development of novel therapeutic agents.

Historical Context and Evolution of Research on Piperazine-Containing Compounds

The journey of piperazine in medicine began with its use as an anthelmintic agent to treat worm infections. nih.gov Its mode of action involves paralyzing the parasites, allowing for their easy expulsion from the host's body. nih.gov This initial application paved the way for broader investigations into the pharmacological potential of piperazine derivatives.

Over the decades, research has revealed that piperazine-containing compounds possess a remarkable diversity of biological activities, including antipsychotic, antidepressant, antiviral, and anticancer properties. researchgate.netwikipedia.org This has led to the development of numerous successful drugs incorporating the piperazine scaffold. The evolution of synthetic methodologies has further fueled research in this area, enabling the creation of vast libraries of piperazine derivatives for high-throughput screening and drug discovery programs. mdpi.com

Overview of Academic Research Trajectories for this compound and its Analogues

While dedicated academic research solely on this compound is still emerging, studies on its analogues provide valuable insights into its potential applications. The primary research trajectories for pyridinylpiperazine derivatives, including those structurally related to the title compound, have focused on several key therapeutic areas.

One significant area of investigation is in the development of agents targeting the central nervous system. For instance, derivatives of pyridinylpiperazine have been explored as selective α2-adrenergic receptor antagonists. wikipedia.org Furthermore, analogues have been synthesized and evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of depression. nih.gov

Another prominent research avenue is the exploration of the antimicrobial and antitumor activities of these compounds. Research has shown that certain piperazine derivatives exhibit antibacterial activity. researchgate.net Similarly, analogues of this compound have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. nih.gov For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share the piperazin-1-ylethyl structural element, have shown promising anticancer activity. nih.gov

The synthesis of novel analogues remains a crucial aspect of the research. Scientists are continuously modifying the core structure of pyridinylpiperazines to enhance their potency, selectivity, and pharmacokinetic properties. This includes the introduction of different substituents on both the pyridine and piperazine rings. nih.govacs.org

Below are data tables summarizing the research findings for analogues of this compound.

Table 1: Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives nih.gov

| Compound | Target Cell Line | Activity |

| 6d | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562 |

| 6e | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562 |

| 6i | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562 |

Table 2: Biological Evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives as Potential SSRIs nih.gov

| Compound | Activity | Key Findings |

| A20 | Potent 5-HT reuptake inhibition | Stable in human liver microsomes, good pharmacokinetic properties, and demonstrated antidepressant effects in vivo. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyridin-2-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUNCRDVGUBYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213160 | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63732-26-3, 53345-15-6 | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53345-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Pyridin 2 Yl Ethyl Piperazine and Analogous Structures

Established Synthetic Routes to the 1-(2-(Pyridin-2-yl)ethyl)piperazine Core

The fundamental structure of this compound is typically assembled through well-established organic reactions, primarily involving the formation of a carbon-nitrogen bond between the piperazine (B1678402) and pyridine (B92270) moieties.

Nucleophilic Substitution Reactions in Piperazine Functionalization

A primary and straightforward method for synthesizing the this compound core is through nucleophilic substitution. This reaction typically involves the use of a piperazine nucleophile and a pyridine-containing electrophile. A common approach is the reaction of piperazine with a 2-(2-haloethyl)pyridine, such as 2-(2-chloroethyl)pyridine. In this SN2 reaction, the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the ethyl side chain, displacing the halide and forming the desired C-N bond.

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (halide), the solvent, and the reaction temperature. To avoid the formation of di-substituted byproducts, it is often necessary to use a large excess of piperazine or to protect one of the nitrogen atoms of the piperazine ring. google.com

Another example of nucleophilic substitution involves the reaction of pentafluoropyridine (B1199360) with piperazine. In this case, the piperazine acts as a nucleophile, preferentially attacking the para position of the pentafluoropyridine ring due to the activating effect of the ring nitrogen. researchgate.net

Multi-step Synthetic Approaches and Reaction Conditions

More complex synthetic strategies are often employed to achieve higher yields, better purity, or to introduce specific functionalities. These multi-step approaches can offer greater control over the reaction and the final product.

For instance, a common multi-step synthesis involves the initial reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in acetonitrile (B52724) under reflux conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group facilitates the attack of the piperazine nucleophile at the 2-position of the pyridine ring. nih.gov The resulting 1-(3-nitropyridin-2-yl)piperazine (B1350711) can then be further modified.

Another approach involves a Wittig reaction. For example, the ylide generated from isobutyltriphenylphosphonium bromide can react with 4-chlorophenyl 2-pyridyl ketone to produce isomeric pyridine-olefins. Subsequent catalytic hydrogenation of these olefins yields a mixture of diastereomers that can be separated. acs.org

The table below summarizes some of the reaction conditions for these multi-step syntheses.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-chloro-3-nitropyridine, piperazine | Acetonitrile, reflux, 12 h | 1-(3-nitropyridin-2-yl)piperazine | nih.gov |

| Isobutyltriphenylphosphonium bromide, 4-chlorophenyl 2-pyridyl ketone, Phenyl lithium | - | Isomeric pyridine-olefins | acs.org |

| Pyridine-olefins | Catalytic hydrogenation | Diastereomeric piperidines | acs.org |

Synthesis of N-Substituted Piperazine Derivatives Incorporating Pyridyl Moieties

The versatility of the piperazine scaffold allows for the straightforward introduction of various substituents at the N4 position, leading to a diverse range of derivatives with potentially enhanced biological activities.

Arylation and Alkylation Strategies

N-arylation and N-alkylation are common strategies for modifying the piperazine core. These reactions typically involve the reaction of the secondary amine of the piperazine with an appropriate aryl or alkyl halide. For example, 1-(3-nitropyridin-2-yl)piperazine can be reacted with various N-arylacetamides or N-arylpropanamides in the presence of a base like potassium carbonate in acetonitrile under reflux. nih.gov

Recent advancements have also explored palladium-catalyzed C-H functionalization as a means to achieve arylation and alkylation of pyridines, offering a highly regioselective method for introducing various functional groups. rsc.org

Heterocyclic Ring Incorporations onto the Piperazine Scaffold

The incorporation of additional heterocyclic rings onto the piperazine scaffold can significantly influence the pharmacological profile of the resulting molecule. wikipedia.org This can be achieved through various synthetic methods.

One approach involves the reaction of a piperazine derivative with a heterocyclic compound containing a suitable leaving group. For instance, piperazine-substituted dihydrofuran derivatives can be synthesized via manganese(III) acetate (B1210297) mediated oxidative radical cyclization reactions of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov

Another strategy involves the coupling of two pharmacologically important scaffolds to create hybrid molecules with potentially enhanced biological activity. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Derivatives

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological properties. Therefore, the development of methods for the synthesis of enantiomerically pure piperazine derivatives is of great importance. nih.gov

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov Another approach involves the diastereoselective nucleophilic addition of a reagent like the Ruppert-Prakash reagent to a chiral α-amino sulfinylimine. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid like dibenzoyl-L-tartaric acid or (S)-mandelic acid. wikipedia.orggoogle.com These diastereomeric salts can then be separated by crystallization. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for resolving enantiomers. nih.gov

For example, the enantiomers of a dopamine (B1211576) reuptake inhibitor were successfully resolved by fractional crystallization with N-acetylleucine enantiomers. acs.org Similarly, the resolution of racemic piperidine (B6355638) derivatives has been achieved using dibenzoyl-L-tartaric acid and (S)-mandelic acid. google.com

The following table highlights some of the techniques used for obtaining enantiomerically pure derivatives.

| Method | Description | Example | Reference |

| Asymmetric Synthesis | Use of a chiral auxiliary to induce stereoselectivity. | Synthesis of (R)-(+)-2-methylpiperazine using (R)-(-)-phenylglycinol. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Resolution of a dopamine reuptake inhibitor using N-acetylleucine enantiomers. | acs.org |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent. | Resolution of piperidine derivatives using dibenzoyl-L-tartaric acid. | google.com |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches in Piperazine Chemistry

Biocatalysis in Piperazine Synthesis

Biocatalysis leverages enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. hillsdale.edubiosynth.comnih.gov This approach significantly reduces the need for protecting groups and harsh reagents often required in classical organic synthesis, thereby minimizing waste generation. nih.gov

A notable advancement is the direct synthesis of piperazines from 1,2-diamine and 1,2-dicarbonyl substrates using imine reductases (IREDs). acs.org For instance, the R-selective IRED from Myxococcus stipitatus has been successfully employed to produce a variety of N- and C-substituted piperazines with high activity and excellent enantioselectivity. acs.org This biocatalytic method proceeds via a one-step double reductive amination, providing a direct route to complex piperazine structures. acs.org

Another application of biocatalysis is in the chiral resolution of piperazine intermediates. An aminopeptidase (B13392206) from Aspergillus oryzae (LAP2) has been used for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to yield the enantiopure (S)-piperazine-2-carboxylic acid, a valuable chiral building block. hillsdale.edubiosynth.com The enzyme can be immobilized on resin supports, allowing for its reuse over multiple cycles and integration into continuous flow processes, which enhances productivity and sustainability. hillsdale.edubiosynth.com

Table 1: Examples of Biocatalytic Methods in Piperazine Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product(s) | Key Findings | Citations |

|---|---|---|---|---|---|

| Imine Reductase (IRED) from Myxococcus stipitatus | Double Reductive Amination | 1,2-Dicarbonyls and 1,2-Diamines | N- and C-substituted piperazines | Direct, one-step synthesis with high activity and excellent enantioselectivity under mild conditions. | acs.org |

| Aminopeptidase from Aspergillus oryzae (LAP2) | Chiral Resolution | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | High stereoselectivity; enzyme can be immobilized and reused for over 10 cycles and used in continuous flow. | hillsdale.edubiosynth.com |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the C–H functionalization of piperazines. mdpi.comnsf.gov This methodology uses light energy to generate highly reactive intermediates in a controlled manner, enabling reactions that are often difficult to achieve through traditional means. mdpi.com An early example involved the C–H arylation of N-Boc-piperazine using an iridium-based photocatalyst, which proceeds via a single-electron transfer mechanism. mdpi.com

A significant green advantage of photoredox catalysis is the potential to replace expensive and potentially toxic transition-metal catalysts with purely organic photocatalysts. mdpi.comnsf.gov Substituted acridinium (B8443388) salts and carbazolyl dicyanobenzene (4CzIPN) have been shown to be effective organic photocatalysts for piperazine functionalization. mdpi.comorganic-chemistry.org These organic catalysts are often derived from renewable materials, making them more cost-efficient and sustainable. mdpi.com Furthermore, photoredox methods can avoid the use of toxic reagents, such as tin, by employing amino-acid-derived radical precursors. mdpi.comnsf.gov

Table 2: Sustainable Photoredox Strategies for Piperazine Functionalization

| Catalyst Type | Reaction Type | Key Features | Advantages | Citations |

|---|---|---|---|---|

| Iridium-based photocatalyst (e.g., Ir(ppy)₃) | C–H Arylation, C–H Vinylation | Uses visible light to activate C-H bonds. | Mild reaction conditions; enables direct functionalization. | mdpi.com |

| Organic Photocatalyst (e.g., Acridinium salts, 4CzIPN) | C–H Alkylation, Decarboxylative Annulation | Metal-free catalysis. | Lower cost, reduced toxicity, derived from renewable sources, can be used in flow systems. | mdpi.comnsf.govorganic-chemistry.org |

Flow Chemistry and Process Intensification

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages in terms of safety, efficiency, and scalability for piperazine synthesis. rsc.orgnih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. rsc.org This technology is particularly beneficial for handling hazardous intermediates or exothermic reactions.

The synthesis of several active pharmaceutical ingredients containing the arylpiperazine motif has been successfully adapted to or redesigned for continuous-flow processes. rsc.orgnih.gov These multi-step sequences can integrate heterogeneously catalyzed reactions, such as reductive aminations and hydrogenations, with in-line purification and separation steps. rsc.org For example, the synthesis of the drug flibanserin (B1672775) was achieved in an uninterrupted, four-step continuous-flow sequence. rsc.org Similarly, a two-step continuous flow procedure has been used to prepare the kinase inhibitor ribociclib. nih.gov The development of specialized reactors, such as tubular reactors with alternating diameters, further enhances the efficiency of consecutive reduction steps in the synthesis of medicinally relevant piperazines. wipo.int

Microwave-assisted flow reactors have also been developed as a green alternative to conventional heating for the synthesis of monosubstituted piperazines, demonstrating another avenue for process intensification. nih.gov

Table 3: Application of Flow Chemistry in Piperazine Synthesis

| Target / Process | Reaction Steps in Flow | Key Advantages | Citations |

|---|---|---|---|

| Flibanserin (Arylpiperazine drug) | Reductive amination, benzimidazolone formation, deprotection | Uninterrupted four-step sequence, integrated purification, steady-state operation. | rsc.org |

| Ribociclib (Kinase inhibitor) | Hartwig-Buchwald condensation | Two-step continuous procedure. | nih.gov |

| Cyclizine | N-alkylation | Two-step process with integrated liquid-liquid separation. | nih.gov |

| Monosubstituted Piperazines | N-alkylation | Use of a microwave flow reactor to replace conventional heating. | nih.gov |

Chemical Modification and Derivatization Strategies for 1 2 Pyridin 2 Yl Ethyl Piperazine

Rational Design and Synthesis of Novel Pharmacophore Hybrids

The rational design of new molecules often involves combining pharmacophores—structural units responsible for a molecule's biological activity—to create hybrid compounds with potentially improved or novel effects. The 1-(2-(Pyridin-2-yl)ethyl)piperazine scaffold is a valuable building block in this approach.

Researchers have synthesized novel arylpiperazine derivatives containing a saccharin (B28170) moiety, starting from precursors like 2-(4-(bromomethyl)phenyl)ethanol. mdpi.com The synthesis typically involves a multi-step process where the piperazine (B1678402) nitrogen is reacted with various aryl groups and other functional moieties. mdpi.com In one general method, an intermediate compound is dissolved in a solvent like acetonitrile (B52724), to which the desired arylpiperazine and potassium carbonate are added, followed by refluxing to yield the final hybrid product. mdpi.com This strategy has been used to create a library of compounds for screening against various biological targets. mdpi.com

Similarly, quinoline-piperazine hybrids have been designed and synthesized to explore their therapeutic potential. rsc.org The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics, and hybrid molecules combining the quinoline (B57606) and piperazine scaffolds have shown promise. rsc.org These hybrids have demonstrated significant inhibitory activity against various bacterial strains, including multi-drug resistant (MDR) pathogens. rsc.org

Another approach involves the creation of pyridyl-urea small molecules. nih.gov For instance, a series of aliphatic substituted pyridyl-ureas were synthesized as potential modulators of amyloid beta (Aβ)-induced mitochondrial dysfunction, a key factor in Alzheimer's disease. nih.gov One such compound, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, demonstrated the ability to protect mitochondrial function and maintain cell viability in preclinical models. nih.gov

The synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids represents another facet of pharmacophore hybridization. nih.gov Inspired by the anticancer properties of molecules containing piperazine, thiazole, and carboxamide groups, researchers have synthesized new libraries of these complex hybrids. nih.gov The synthetic route may involve the reaction of a bis-thiosemicarbazone with a phenacyl bromide to produce bis(thiazol-2-ylidene) derivatives. nih.gov

Table 1: Examples of Pharmacophore Hybrids Based on the Piperazine Scaffold

| Hybrid Class | Example Compound Name | Therapeutic Area of Interest | Key Synthetic Feature |

|---|---|---|---|

| Saccharin-Arylpiperazine | Saccharin N-(1-(4-(methyl)phenethyl)-4-(pyridin-2-yl)piperazine) | Anticancer (Prostate) mdpi.com | Coupling of a saccharin intermediate with an arylpiperazine. mdpi.com |

| Quinoline-Piperazine | 2,4,6-substituted quinoline conjugated piperazine sulfonamides | Antibacterial/Antituberculosis rsc.org | Coupling of substituted quinoline with piperazine sulfonamides. rsc.org |

| Pyridyl-Urea | 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea | Neurodegenerative (Alzheimer's) nih.gov | Formation of a urea (B33335) linkage between a pyridyl and a piperazine moiety. nih.gov |

| Bis(thiazole)-Piperazine | 1,1′-(piperazine-1,4-diyl)bis(2-(4-phenylthiazol-2(3H)ylidene-hydrazineylidene)methyl)phenoxy-ethan-1-one | Anticancer nih.gov | Reaction of bis-thiosemicarbazone with phenacyl bromide. nih.gov |

Derivatization for Enhanced Analytical Performance and Detection in Research Contexts

In analytical chemistry, derivatization is a key strategy to improve the detection and quantification of analytes that may otherwise exhibit poor response with certain instrumentation. For piperazine and its derivatives, which can be challenging to detect at low concentrations, this is particularly important.

Piperazine itself has poor ultraviolet (UV) absorbance, making its direct detection by High-Performance Liquid Chromatography (HPLC) with a UV detector difficult, especially at trace levels. jocpr.comresearchgate.net To overcome this, derivatization with a UV-active reagent is employed. A common reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative. jocpr.comresearchgate.net This allows for the sensitive determination of piperazine in various matrices, including active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net The method is often validated for parameters like linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis. jocpr.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and using techniques like electrospray ionization (ESI), is a powerful tool for trace analysis. tcichemicals.com Derivatization can significantly enhance the ionization efficiency of piperazine-containing compounds, leading to much lower detection limits. nih.govsigmaaldrich.com

Reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) have been used to derivatize the carboxyl groups of peptides. nih.govsigmaaldrich.com While not a direct derivatization of the target compound, this research shows that the pyridyl-piperazine moiety itself can enhance ionization efficiency in ESI-MS. nih.govsigmaaldrich.com For direct analysis of piperazine-containing compounds, derivatization can introduce a permanently charged group or a readily ionizable functional group. For example, dansyl chloride (DNS-Cl) has been used for the precolumn derivatization of piperazine, allowing for its determination in pharmaceutical substances by LC-MS. nih.gov The resulting derivative is monitored using single ion monitoring mode, achieving high sensitivity with limits of detection in the nanogram per milliliter (ng/mL) range. nih.gov

Another strategy involves using reagents like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ), which react with functional groups on a target molecule. tcichemicals.com Subsequent quaternization of the piperazine nitrogen with methyl iodide creates a positively charged derivative, which can increase detection sensitivity by thousands of folds in LC-ESI-MS. tcichemicals.com This highlights the utility of the piperazine scaffold in developing highly sensitive analytical methods.

Fluorescent tagging is a derivatization technique that introduces a fluorophore onto a molecule of interest, enabling its detection and visualization using fluorescence-based methods. This is crucial for cellular and in vivo imaging studies. Photoactivatable fluorophores, or "PhotoTags," based on dyes like rhodamine B, can be functionalized with photochemically active groups. nih.gov These tags can then be conjugated to molecules containing a reactive handle, such as a piperazine derivative, under UV irradiation. nih.gov This approach has been used to create dual-modality imaging agents for positron emission tomography (PET) and optical imaging. nih.gov For example, a compound was synthesized that could be radiolabeled with Zirconium-89 (⁸⁹Zr) and then conjugated to a protein via light-induced reaction, demonstrating the potential for creating complex imaging probes based on functionalized scaffolds. nih.gov

Scaffold Modifications for Modulating Bioavailability and ADME Characteristics

Introducing a piperazine unit into a molecule is a known strategy to enhance aqueous solubility and improve oral absorption. nih.gov In one study, replacing a methylene (B1212753) chain in a lead compound with a piperazine ring led to a dramatic increase in aqueous solubility and a more than 1000-fold improvement in maximum plasma concentration (Cmax) in animal models. nih.gov This modification transformed a compound with poor oral bioavailability into a viable clinical candidate. nih.gov

Furthermore, specific substitutions on the pyridyl-piperazine scaffold can be fine-tuned to balance therapeutic activity with desirable pharmacokinetic profiles. In the development of modulators for amyloid beta-induced mitochondrial dysfunction, a lead compound, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (5x), was evaluated in a Blood-Brain Barrier (BBB) Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The results indicated that compound 5x has a high probability of crossing the BBB, an essential characteristic for a drug targeting the central nervous system. nih.gov This demonstrates how rational modifications to the core structure can directly influence its ability to reach the site of action in the body. The inherent properties of the pyridinylpiperazine structure contribute to its potential use in developing drugs with favorable ADME profiles. wikipedia.org

Pharmacological and Biological Activities of 1 2 Pyridin 2 Yl Ethyl Piperazine Derivatives

Broad-Spectrum Bioactivity Profiles in Drug Discovery

Derivatives of 1-(2-(pyridin-2-yl)ethyl)piperazine have demonstrated a wide array of biological activities, making them valuable leads in the development of new therapeutic agents. The versatility of the pyridinylpiperazine core allows for structural modifications that can tune the affinity and selectivity towards various biological targets. wikipedia.org This has led to the discovery of compounds with potential applications as antipsychotics, antiretrovirals, and antidepressants. wikipedia.org

The broad-spectrum bioactivity is also evident in their interactions with various enzymes and receptors. For instance, some derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Specifically, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have shown selective inhibitory activity against MAO-A. nih.gov Furthermore, the 1-(pyridin-2-yl)piperazine moiety itself has been shown to interact with adrenergic receptors and phospholipase D1. bindingdb.org

The structural framework of these derivatives often fulfills the pharmacophoric requirements for multiple targets, a desirable characteristic in the design of multi-target drugs. This polypharmacology can be advantageous in treating complex diseases where multiple pathways are dysregulated. The exploration of piperidine (B6355638) and piperazine (B1678402) derivatives continues to yield compounds with promising pharmacological profiles for a range of conditions. mdpi.com

Receptor-Specific Ligand Interactions and Modulatory Effects

The interaction of this compound derivatives with specific receptor systems is a key area of research, leading to the development of selective ligands with therapeutic potential.

Dopamine (B1211576) Receptor Affinity and Selectivity (e.g., D4 Receptor)

A significant number of this compound derivatives exhibit high affinity and selectivity for the dopamine D4 receptor. Structure-activity relationship (SAR) studies have revealed that modifications to the terminal arylpiperazine ring can significantly influence the functional activity of these compounds, leading to the identification of both partial agonists and antagonists. nih.gov For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has demonstrated exceptionally high affinity for the D4 receptor with an IC50 of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. consensus.app

The length and nature of the alkyl chain connecting the piperazine ring to other structural fragments also play a crucial role in determining D4 receptor affinity. Research has shown that compounds with a terminal butyl chain can exhibit different SARs compared to those with a terminal benzyl (B1604629) group, suggesting distinct binding modes within the D4 receptor. nih.gov

| Compound | D4 Receptor Affinity (Ki or pKi) | Selectivity (D2/D4, D3/D4) | Reference |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | IC50 = 0.057 nM | >10,000 (vs D2) | consensus.app |

| 4-phenyl-1,2,3,6-tetrahydropyridine derivative | pKi = 8.82 | D2/D4 = 380, D3/D4 = 162 | nih.gov |

| 4-benzyl derivative (8) | High affinity | D2/D4 = 724 | nih.gov |

| Regioisomer (16) | pKi = 8.79 | D2/D4 = 2239 | nih.gov |

Histamine (B1213489) Receptor Antagonism (e.g., H3 Receptor)

Derivatives of this compound have been investigated as antagonists of the histamine H3 receptor, a target for treating various neurological and inflammatory conditions. wikipedia.orgbioworld.com The H3 receptor acts as an autoreceptor, regulating the release of histamine and other neurotransmitters. wikipedia.org

Studies have shown that while some piperazine derivatives exhibit moderate H3 receptor antagonism, the replacement of the piperazine ring with a piperidine moiety can significantly enhance affinity for both H3 and sigma-1 receptors. nih.gov For instance, a comparison between a piperazine derivative (compound 4) and its piperidine analogue (compound 5) revealed a dramatic increase in sigma-1 receptor affinity for the piperidine compound, while maintaining H3 receptor affinity. nih.gov This highlights the critical role of the basic nitrogen-containing heterocycle in receptor binding. ingentaconnect.com

| Compound | H3 Receptor Affinity (Ki) | Sigma-1 Receptor Affinity (Ki) | Reference |

| Compound 4 (piperazine derivative) | 3.17 nM | 1531 nM | nih.gov |

| Compound 5 (piperidine derivative) | 7.70 nM | 3.64 nM | nih.gov |

| Compound 11 (piperidine derivative) | 6.2 nM | 4.41 nM | nih.gov |

Sigma Receptor Binding and Antagonism (e.g., Sigma-1 Receptor)

The sigma-1 receptor, a unique ligand-regulated chaperone protein, has emerged as a significant target for this compound derivatives. nih.gov Many of these compounds exhibit dual affinity for both histamine H3 and sigma-1 receptors. acs.org The sigma-1 receptor is implicated in a variety of cellular functions and is a target for conditions such as neuropathic pain. nih.gov

The protonation state of the piperazine or piperidine ring at physiological pH is a key determinant of sigma-1 receptor affinity. nih.gov The piperidine moiety, in its protonated form, can establish a crucial salt bridge interaction with the Glu172 residue in the sigma-1 receptor binding pocket, leading to high biological activity. nih.gov In contrast, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core generally show lower affinity for the sigma-1 receptor compared to their piperidine counterparts. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Modulation

The α7 nicotinic acetylcholine receptor (nAChR) is another important target for this class of compounds. The α7 nAChR is a ligand-gated ion channel involved in various cognitive processes and inflammatory responses. nih.gov

Derivatives based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nAChR. nih.gov Interestingly, some of these modulators exhibit "silent agonist" activity, meaning they can trigger intracellular signaling pathways without causing ion channel opening. nih.gov This suggests that the anti-inflammatory effects of these α7 nAChR modulators may be mediated by a signal transduction pathway independent of ion current. nih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A Receptor)

Derivatives of arylpiperazines, including those with a pyridinyl moiety, have been extensively studied for their interactions with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. These receptors are involved in the modulation of mood and anxiety.

Research has explored the synthesis and 5-HT1A receptor affinity of various arylpiperazine derivatives. For example, studies on N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives have been conducted to evaluate their anticonvulsant properties and affinity for 5-HT1A and 5-HT2A receptors. medchem-ippas.eu The length of the alkyl chain and the nature of the terminal group are critical for determining the affinity and functional activity at these receptors.

Muscarinic Receptor Modulation (e.g., M4 Receptor)

Derivatives of the pyridinylpiperazine class have been identified as potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine M4 receptor. nih.gov The M4 receptor is a key target for the development of novel antipsychotic drugs. Research has led to the discovery of 2,3,6-trisubstituted pyridine-containing compounds that act as M4 PAMs. nih.gov

One notable compound, 7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline, has demonstrated efficacy in preclinical models predictive of antipsychotic effects. nih.gov This compound was shown to reverse amphetamine-induced hyperlocomotion in rats and mice, an effect that was absent in M4 knockout mice, confirming its mechanism of action through the M4 receptor. nih.gov Furthermore, this selective M4 PAM displayed a potentially improved safety profile, with fewer and less severe cholinergic-related adverse effects compared to nonselective muscarinic agonists like xanomeline. nih.gov

Studies have also explored the irreversible inhibition of muscarinic receptors. For instance, 4-diphenylacetoxy-1-(2-chloroethyl)piperidine mustard (4-DAMP mustard) acts as a non-selective, non-competitive inhibitor of M1, M2, and M4 muscarinic receptors in the rat brain cortex. nih.gov This highlights the adaptability of the piperidine scaffold in creating molecules that can interact with muscarinic receptors in various ways.

Anti-infective Potentials

The this compound core structure is a versatile scaffold for developing agents to combat infectious diseases, including bacterial, mycobacterial, and parasitic infections.

Antimicrobial and Antibacterial Activity

The piperazine nucleus is a fundamental component of many compounds with significant pharmacological activities, including antimicrobial properties. researchgate.net Derivatives incorporating this moiety have been synthesized and tested against various bacterial strains. For example, certain derivatives of cinnamic acid and N-arylpiperazine have demonstrated antibacterial activity. researchgate.net

In one study, a series of 1-[2-(arylamino-2-oxoethyl)-amino-4-(n-ethyl piperazine)] benzene (B151609) derivatives were synthesized and screened for their activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Some of these compounds were found to be highly active against both types of bacteria. researchgate.net Conversely, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, while potent against Mycobacterium tuberculosis, showed low susceptibility against E. coli and S. aureus, indicating a specific spectrum of activity. nih.govrsc.org

Additionally, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been investigated as urease inhibitors. nih.gov Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori, which is associated with gastric ulcers. The inhibition of this enzyme represents a targeted antibacterial strategy. nih.gov

Antitubercular Agents Against Mycobacterium tuberculosis

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has spurred the development of novel therapeutic agents, with piperazine-containing compounds showing significant promise. nih.govrsc.org Pyrazinamide, a first-line TB drug, has inspired the creation of new analogues. nih.govrsc.org

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against the Mtb H37Ra strain. rsc.org Several compounds from this series exhibited potent activity, with IC₅₀ values in the low micromolar range. rsc.org

| Compound | IC₅₀ (μM) vs Mtb H37Ra | IC₉₀ (μM) vs Mtb H37Ra |

| 6a | 1.35 | 3.73 |

| 6e | 1.48 | 40.32 |

| 6h | 1.94 | 3.97 |

| 6j | 2.18 | 4.00 |

| 6k | 1.95 | 3.98 |

| 7e | 1.83 | - |

| Data sourced from: rsc.org |

Furthermore, research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues identified compounds that inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in M. tuberculosis, a novel target for anti-TB drugs. nih.gov These studies underscore the importance of the piperazine ring for potent whole-cell activity against Mtb. nih.gov

Antimalarial Efficacy

Piperaquine, a bisquinoline antimalarial drug that contains a piperazine ring, has been a cornerstone in the development of artemisinin-based combination therapies (ACTs). nih.gov Dihydroartemisinin-piperaquine (DHA-PQP) is a fixed-dose combination that has consistently demonstrated high efficacy and safety in treating uncomplicated Plasmodium falciparum malaria. nih.govnih.gov

Clinical trials have reported cure rates for DHA-PQP that are consistently above 95%. nih.gov A 2021 study in Togo confirmed the high efficacy of both artemether-lumefantrine (AL) and dihydroartemisinin-piperaquine (DP), with PCR-corrected cure rates at day 42 for DP being 98.9% and 100% at the two study sites. nih.gov This sustained efficacy has led to the global recommendation of DHA-PQP as a first-line treatment for uncomplicated malaria. nih.gov

Antineoplastic and Antiproliferative Studies

The structural motif of this compound is also prevalent in the design of molecules with anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, making them a subject of intensive research in oncology.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of piperazine derivatives on human cancer cells. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated against four human cancer cell lines. nih.gov Several compounds in this series showed good activity against Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) cell lines. nih.gov

In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were tested for cytotoxicity. nih.gov While showing minor toxicity to normal fibroblast (3T3) cells, one compound, SA5, was identified as the most potent against 4T1 breast cancer cells. nih.gov

| Cell Line | Compound | Activity/Viability |

| 4T1 (Breast Cancer) | SA5 | Most potent, viability < 80% at 0.7 μM |

| 3T3 (Normal Fibroblast) | SA1–SA7 | Minor toxicity, viability = 82–95% at 1 μg/mL |

| Data sourced from: nih.gov |

Additionally, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and evaluated. nih.gov Compounds 6d and 6l were the most potent against A549 lung cancer cells, while 5f and 6l showed significant activity against HCT-116 colon cancer cells, with IC₅₀ values comparable to the cancer therapy drug Sunitinib. nih.gov

| Cell Line | Compound | IC₅₀ (μM) |

| A549 (Lung Cancer) | 6d | 3.59 |

| 6l | 5.58 | |

| HCT-116 (Colon Cancer) | 5f | 3.49 |

| 6l | 4.57 | |

| Data sourced from: nih.gov |

Importantly, some of the most active antitubercular compounds were also evaluated for their safety profile and found to be nontoxic to human embryonic kidney (HEK-293) cells, which is a critical consideration for the development of any therapeutic agent. rsc.org

Kinase Inhibition (e.g., MEK, EZH2/EZH1, PI3K/mTOR)

Derivatives of piperazine have been identified as noteworthy kinase inhibitors, targeting key enzymes involved in cell signaling and cancer progression.

Enhancer of zeste homolog 2 (EZH2) and the related EZH1 are histone methyltransferases that are crucial for regulating gene expression. Their overactivity is often implicated in various cancers, making them prime therapeutic targets. nih.gov Small molecule inhibitors have been developed to target these enzymes. For instance, UNC1999 is a selective inhibitor of both EZH2 and EZH1. nih.gov The inhibition of EZH2 and EZH1 by such small molecules can suppress the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the derepression of tumor suppressor genes. nih.gov This mechanism has shown therapeutic potential in models of MLL-rearranged leukemia. nih.gov While broad studies on piperazine derivatives exist, specific research has focused on novel compounds for selective inhibition.

In addition to EZH2/EZH1, other kinases are also targeted. Novel 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been developed as selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase. nih.gov

Table 1: Examples of Piperazine Derivatives and their Kinase Inhibition This table is interactive. Users can sort and filter the data.

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Small Molecule Piperazine Analogs | EZH2/EZH1 | UNC1999 selectively inhibits EZH2/EZH1, suppresses H3K27me3/2, and inhibits leukemia cell growth. nih.gov | nih.gov |

Cellular Mechanisms of Action (e.g., ROS Induction, Apoptosis, Oncosis)

The cellular activities of these derivatives are multifaceted, often leading to controlled cell death pathways.

Reactive oxygen species (ROS) can trigger various cellular responses, including apoptosis. nih.gov One such pathway is oxeiptosis, a ROS-induced, caspase-independent form of apoptosis-like cell death. nih.gov This pathway involves the sensor KEAP1, the phosphatase PGAM5, and the pro-apoptotic factor AIFM1. nih.gov In the context of piperazine derivatives, their ability to induce apoptosis is a key area of investigation. For example, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) by certain piperazine derivatives can lead to synthetic lethality in cancer cells with deficient BRCA1 or BRCA2 genes, ultimately causing cell death. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is a critical enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with defects in DNA repair pathways. researchgate.netnih.gov Several piperazine-containing compounds have been identified as potent PARP-1 inhibitors. researchgate.netnih.gov

A novel series of piperazine derivatives featuring a hydroxylated quinone moiety has been synthesized and evaluated for PARP-1 inhibitory potential. nih.govacs.org Specifically, the compound 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione demonstrated significant inhibitory activity in in-silico studies. nih.govacs.org This suggests that the inclusion of the 1-(pyridin-2-yl)piperazine scaffold is a viable strategy for developing new PARP-1 inhibitors. nih.govacs.org These inhibitors function by trapping PARP1 on DNA, which is a key mechanism for their efficacy in tumors with mutations in genes like BRCA. acs.org

Table 2: In Silico PARP-1 Inhibition Data for Piperazine Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 5 | -7.17 | -52.51 | nih.govacs.org |

| Compound 9 | -7.41 | -43.77 | nih.govacs.org |

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant potential in treating a range of CNS disorders.

Arylpiperazine derivatives are well-documented for their anxiolytic and antidepressant properties, often mediated through their interaction with serotonin receptors. nih.govsilae.itjetir.org Many of these compounds act as agonists or partial agonists at 5-HT1A receptors. nih.govsilae.it For example, the anxiolytic effects of compounds like N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide have been confirmed in preclinical models, with their action being reversed by a selective 5-HT1A antagonist. nih.gov

Furthermore, some piperazine derivatives exhibit antidepressant-like effects by engaging the monoaminergic system and increasing levels of brain-derived neurotrophic factor (BDNF). nih.gov Compound 27, a novel arylpiperazine derivative, has demonstrated high affinity for both 5-HT1A and σ1 receptors, showing good antidepressant activity in preclinical tests. thieme-connect.com

Piperazine and its derivatives are a cornerstone in the development of antipsychotic drugs. nih.gov Many typical and atypical antipsychotics feature the piperazine nucleus, which often confers activity at dopamine (D2) and serotonin (5-HT2A) receptors. nih.govresearchgate.net The modification of the piperazine ring with different heterocyclic groups can significantly enhance antipsychotic activity. nih.gov Phenothiazines with a piperazine structure, for instance, are a known class of antipsychotics used for managing schizophrenia. drugbank.com

Certain piperazine derivatives have been evaluated for their potential to treat epilepsy. Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have demonstrated anticonvulsant effects in rodent models. nih.gov These compounds act by blocking excitation at glutamate (B1630785) receptors and are particularly potent as preferential antagonists of the α-kainate receptor subtype. nih.gov Additionally, new 1-(2-pyridinyl)-succinimide derivatives have been synthesized and tested, showing that anticonvulsant activity is dependent on the substitutions at the pyrrolidine-2,5-dione ring and the position of methyl groups on the pyridine (B92270) moiety. nih.gov

Metabolic and Cardiovascular Research (e.g., ACAT-1 Inhibition, Blood Pressure Regulation)

The this compound scaffold has been a key structural component in the development of compounds targeting metabolic and cardiovascular diseases, including inhibitors of Acyl-CoA:Cholesterol O-acyltransferase-1 (ACAT-1) and agents for blood pressure regulation.

ACAT-1 Inhibition

ACAT-1 is an enzyme that plays a crucial role in cellular cholesterol metabolism, and its inhibition is a therapeutic target for conditions associated with cholesterol accumulation. A notable example is the clinical candidate K-604, a piperazine derivative identified as a potent and selective inhibitor of human ACAT-1. nih.gov K-604, chemically known as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, demonstrated a 229-fold selectivity for human ACAT-1 over ACAT-2. nih.gov The incorporation of the piperazine unit was a key modification that significantly improved the compound's aqueous solubility and oral absorption compared to its predecessors. nih.gov

| Compound | Target | Inhibitory Activity (IC50) | Selectivity (ACAT-1 vs ACAT-2) | Reference |

| K-604 | Human ACAT-1 | Potent (specific value not provided in abstract) | 229-fold | nih.gov |

Blood Pressure Regulation

The cardiovascular effects of piperazine derivatives have also been a subject of investigation. An early study on 1-(2"-pyrimidyl)-5-piperonyl piperazine (ET 495) demonstrated its effects on blood pressure and the cardiovascular system in various animal models. nih.gov More recent research on a newly synthesized fluorophenylpiperazine derivative has shown its potential as an antihypertensive agent. researchgate.net This compound was found to inhibit the contractility of aortic strips in vitro and decrease blood pressure in both normotensive and hypertensive rats. researchgate.net These findings suggest that the piperazine moiety is a valuable pharmacophore for developing new treatments for hypertension.

Antiviral Properties (e.g., against Coronaviruses)

In the quest for effective antiviral therapies, particularly in response to the COVID-19 pandemic, pyridine and piperazine derivatives have emerged as promising candidates. The this compound scaffold is central to several compounds investigated for their ability to inhibit coronavirus replication.

Research into trisubstituted piperazine derivatives has led to the identification of potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.org One optimized compound, GC-78-HCl, exhibited high enzyme-inhibitory potency and excellent antiviral activity against SARS-CoV-2, comparable to the known antiviral Nirmatrelvir. acs.org Importantly, GC-78-HCl also showed potent antiviral activity against other human coronaviruses, such as HCoV-OC43 and HCoV-229E, indicating potential for broad-spectrum activity. acs.org The oral bioavailability of this class of compounds was also improved through chemical modifications. acs.org

Molecular docking studies have further supported the potential of pyridine derivatives as inhibitors of key SARS-CoV-2 proteins. nih.gov These computational studies provide a basis for the rational design of new antiviral agents. Additionally, a study on the synthesis and molecular docking of various piperazine-based compounds revealed their potential to inhibit the SARS-CoV-2 protease enzyme through strong hydrogen bonding interactions. nih.gov

| Compound/Derivative Class | Viral Target | Antiviral Activity (EC50) | Inhibitory Potency (IC50) | Spectrum of Activity | Reference |

| GC-55-HCl | HCoV-OC43 | 1.49 ± 0.57 μM | Not specified | Human Coronaviruses | acs.org |

| GC-55-HCl | HCoV-229E | 1.50 ± 0.37 μM | Not specified | Human Coronaviruses | acs.org |

| GC-78-HCl | SARS-CoV-2 | 0.40 μM | 0.19 μM | SARS-CoV-2, HCoV-OC43, HCoV-229E | acs.org |

| GC-78-HCl | HCoV-OC43 | 2.46 ± 0.41 μM | Not specified | Human Coronaviruses | acs.org |

| GC-78-HCl | HCoV-229E | 0.57 ± 0.19 μM | Not specified | Human Coronaviruses | acs.org |

These findings underscore the significant potential of this compound derivatives as a foundation for the development of novel antiviral drugs targeting coronaviruses.

Structure Activity Relationship Sar Studies of 1 2 Pyridin 2 Yl Ethyl Piperazine Analogues

Elucidation of Key Pharmacophores and Ligand Efficiencies

A pharmacophore model for this class of compounds typically involves several key features: a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a basic nitrogen atom (the distal piperazine (B1678402) nitrogen), and a hydrophobic aromatic region (the pyridine ring and any N-substituents on the piperazine). These features are crucial for interaction with various biological targets. nih.govnih.govresearchgate.net Computational pharmacophore models often highlight the importance of π-π and hydrophobic interactions involving the aromatic rings at the binding site of target proteins. nih.gov

The core pharmacophore can be described as having a basic nitrogen center and an aromatic moiety separated by a flexible linker. The precise arrangement and properties of these groups dictate target affinity and selectivity. For instance, in dopamine (B1211576) transporter (DAT) inhibitors, the geometry and nature of substituents on the pyridine ring are determinant factors for inhibitory activity. nih.gov

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics for evaluating the quality of these analogues during drug discovery. core.ac.uk LE measures the binding energy per non-hydrogen atom, while LLE relates potency to lipophilicity (e.g., LLE = pKi - logP). core.ac.ukcrystaledges.org Optimizing these efficiencies helps to increase potency while maintaining favorable physicochemical properties, thus avoiding "molecular inflation". core.ac.uk For many central nervous system (CNS) targets, achieving a high LLE (ideally >5) is a key objective, ensuring that affinity is driven by specific, high-quality interactions rather than non-specific lipophilicity. core.ac.uk

Impact of Piperazine N-Substitution on Target Affinity and Selectivity

The substituent on the distal nitrogen (N4) of the piperazine ring plays a pivotal role in determining the pharmacological profile of the analogues. Modifications at this position significantly influence target affinity, selectivity, and even functional activity (agonist vs. antagonist).

Introducing different aryl groups at this position can drastically alter receptor binding. For example, in a series of N-arylpiperazines, substituting the N-phenyl ring with a 2-methoxyphenyl or a 2,3-dichlorophenyl group was found to confer affinity for the dopamine D3 receptor. nih.gov Further studies on androgen receptor (AR) antagonists showed that arylpiperazine derivatives with electron-withdrawing groups (like F, Cl, NO2, CF3) on the N-phenyl ring generally exhibited greater inhibitory activities than those with electron-donating groups (like OMe, Me). nih.govnih.gov

Alkyl or aralkyl substitutions also have a profound impact. In a study of sigma (σ) receptor ligands, an N-(2-phenylethyl) substitution on the piperazine ring resulted in a compound with antagonist properties. nih.gov The nature of the N-alkyl group can also influence pharmacokinetic properties by affecting how the molecule interacts with lipid membranes. nih.gov The table below summarizes the effect of various N4-substituents on the piperazine ring.

Role of the Pyridyl Moiety and its Regiochemistry in Biological Activity

The pyridyl moiety is not merely a passive aromatic component; its nitrogen atom acts as a key hydrogen bond acceptor, and its position within the ring (regiochemistry) is critical for determining receptor selectivity. nih.govnih.gov

A comparative study of phenylalkyl(pyridyl)piperazines at sigma receptors demonstrated this effect clearly. Analogues containing a 2-pyridyl moiety showed a preference for σ₂ receptors. nih.gov In contrast, when the nitrogen was moved to the 3- or 4-position of the pyridine ring, the resulting compounds displayed preferential affinity for σ₁ receptors. nih.govnih.gov This highlights that the position of the pyridine nitrogen dictates the geometry of interaction within the receptor binding pocket, leading to significant shifts in selectivity.

Furthermore, substitutions on the pyridine ring itself can modulate activity. In a series of farnesyl-protein transferase (FPT) inhibitors, adding halogen substituents to the pyridine ring influenced potency, with chloro, bromo, and iodo analogues being equipotent, while the fluoro analogue was less active. acs.org The introduction of a nitro group at the 3-position of a 2-chloropyridine (B119429) facilitates the initial synthesis by activating the 2-position for nucleophilic substitution by piperazine. nih.gov

Influence of the Ethyl Linker Length and Flexibility on Receptor Binding

The two-carbon ethyl linker connecting the pyridyl and piperazine rings is a crucial determinant of potency and selectivity. Its length and flexibility dictate the spatial orientation of the two key pharmacophoric elements.

Studies on various receptor systems have shown that modifying this linker length can lead to significant changes in affinity. For N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, elongating the linker from two carbons (ethyl) to four carbons (butyl) improved binding affinity for the D3 receptor while decreasing affinity for the D4 receptor. nih.gov In another study on histamine (B1213489) H3 receptor ligands, the length of an alkyl linker was systematically varied. Derivatives with a three-methylene linker showed the highest affinity, while potency varied non-linearly as the chain was extended to five, six, seven, or eight carbons. nih.gov

These findings suggest that for any given receptor, there is an optimal distance and conformational flexibility between the aromatic headgroup and the piperazine core. Linkers that are too short may cause steric clashes, while those that are too long may increase conformational entropy, leading to an energetic penalty upon binding. The choice of linker length is therefore a critical optimization parameter. nih.govacs.org

Stereochemical Considerations and Enantiomeric Potency Differences

The introduction of chiral centers into analogues of 1-(2-(pyridin-2-yl)ethyl)piperazine can lead to enantiomers with significantly different pharmacological properties. Chirality can be introduced on the piperazine ring, on the linker, or on a substituent attached to the piperazine nitrogen.

The synthesis of enantiopure piperazines is an area of active research, underscoring the importance of stereochemistry in drug design. rsc.orgacs.org Different enantiomers can exhibit distinct binding affinities, selectivities, and functional activities at their biological targets. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into a chiral receptor binding pocket than its mirror image.

For example, the enantioselective separation of 1,4-disubstituted piperazine derivatives has been demonstrated, which is a prerequisite for evaluating the biological activity of individual stereoisomers. nih.gov Although specific data on the enantiomeric potency differences for direct analogues of this compound are not detailed in the provided context, the general principles of stereochemistry in pharmacology strongly suggest that if a chiral center is present, one enantiomer will likely be more potent or have a different pharmacological profile than the other.

Computational and Chemoinformatic Approaches to SAR (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of this compound analogues. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

These models use calculated molecular descriptors—such as topological, electronic, and steric properties—to predict the activity of new, unsynthesized compounds. nih.gov For instance, a QSAR study on piperine (B192125) analogs identified key descriptors like partial negative surface area and the area of the molecular shadow as being crucial for activity. nih.gov Such models can guide the design of new analogues by prioritizing compounds with a higher probability of success, thereby saving time and resources.

Other computational approaches include molecular docking, which predicts how a ligand binds to the three-dimensional structure of its target receptor, and the development of pharmacophore models. nih.govnih.gov These methods provide insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are essential for binding. For example, docking studies of arylpiperazine derivatives at the androgen receptor helped to explain their binding mode and rationalize observed SAR trends. nih.gov In silico models are also widely used to predict pharmacokinetic properties like blood-brain barrier permeability, which is crucial for CNS-active agents. nih.gov

Medicinal Chemistry and Drug Discovery Applications of the 1 2 Pyridin 2 Yl Ethyl Piperazine Scaffold

Identification and Optimization of Lead Compounds for Therapeutic Development

The process of bringing a new drug to market begins with the identification of a "lead compound," a chemical entity showing promising biological activity against a specific target. preprints.org These initial compounds, however, rarely possess the optimal combination of potency, selectivity, and pharmacokinetic properties required for a therapeutic agent. preprints.org Thus, lead optimization is a critical phase where the molecular structure of the lead is systematically modified to enhance these characteristics. preprints.org

The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold has served as a valuable starting point for such optimization campaigns. For instance, in the development of autotaxin inhibitors for diseases like pulmonary fibrosis, structural modifications of a lead compound were undertaken to address specific liabilities. acs.orgnih.gov The optimization strategy focused on attenuating inhibition of the hERG channel (a common cause of cardiac toxicity) and eliminating time-dependent inhibition of the CYP3A4 enzyme, a key metabolic pathway. acs.orgnih.gov This refinement process led to the identification of GLPG1690, a clinical candidate with an improved safety and pharmacokinetic profile that demonstrated efficacy in preclinical models. acs.orgnih.gov

Similarly, series of N-(2-methoxyphenyl)piperazine derivatives have been synthesized and evaluated for their affinity toward serotonergic receptors, which are implicated in depression. nih.gov This screening process allows researchers to identify the most promising compounds for further development based on their receptor binding affinities. nih.gov

Table 1: Example of Lead Compound Optimization

| Lead Compound Feature | Optimization Strategy | Outcome | Reference |

|---|---|---|---|

| hERG Inhibition | Structural Modifications to the core scaffold | Attenuated hERG inhibition | acs.orgnih.gov |

| CYP3A4 Time-Dependent Inhibition | Chemical alterations to reduce metabolic interaction | Removed CYP3A4 time-dependent inhibition | acs.orgnih.gov |

Strategies for Enhancing Pharmacodynamic Profiles through Structural Modulation

Pharmacodynamics refers to how a drug affects the body, including its mechanism of action and the relationship between its concentration and effect. Enhancing the pharmacodynamic profile of a drug candidate is a primary goal of medicinal chemistry. Structural modulation of the this compound scaffold is a key strategy to achieve this. The piperazine (B1678402) moiety itself is a powerful tool for modulating both pharmacokinetic and pharmacodynamic properties. nih.gov

Key strategies for structural modulation include:

Modifying Piperazine Nitrogens: The two nitrogen atoms in the piperazine ring are readily modified. Attaching different chemical groups can alter the compound's size, shape, and electronic properties, thereby fine-tuning its interaction with a biological target. For example, in the development of H₁-antihistamines, attaching polar substituents to the piperazine nitrogen was a strategy to reduce pKₐ and/or logP, leading to improved selectivity and CNS profiles. nih.gov

Incorporating Heteroatoms: Introducing other atoms like oxygen or sulfur into the piperazine ring (creating morpholine (B109124) or thiomorpholine (B91149) analogs) can significantly alter the molecule's conformation and polarity, which can lead to better target engagement and selectivity. nih.gov

Merging Pharmacophores: A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. A common strategy involves merging the pharmacophore of a known inhibitor with the this compound scaffold. This was demonstrated in the rational design of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors, where the triazolopyridine scaffold, acting as an ATP mimetic, was combined with other functional groups to create a single molecule that could inhibit both targets. nih.gov

These modulations aim to create a molecule that fits perfectly into the binding site of its target protein, maximizing therapeutic efficacy while minimizing off-target effects.

Development of Targeted Therapeutic Agents and Probe Molecules

The versatility of the this compound scaffold has enabled the development of highly specific therapeutic agents that target key molecules in disease pathways. These targeted agents often offer higher efficacy and fewer side effects compared to less specific treatments.

Examples of targeted agents derived from this scaffold include:

PARP Inhibitors: Novel thiouracil amide compounds incorporating a piperazine moiety have been synthesized and screened for their ability to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. nih.gov Certain derivatives were found to inhibit the catalytic activity of PARP1, enhance its cleavage, and induce apoptosis in human breast cancer cell lines, identifying them as potential new drug candidates for oncology. nih.gov

Dual JAK/HDAC Inhibitors: Researchers have rationally designed triazolopyridine derivatives that act as dual inhibitors of both Janus kinases (JAKs) and histone deacetylases (HDACs), two important targets in cancer therapy. nih.gov By merging pharmacophores, a lead compound was identified that showed potent inhibitory activity against both enzyme families and displayed significant cytotoxicity against cancer cell lines. nih.gov

Autotaxin Inhibitors: As previously mentioned, the clinical candidate GLPG1690 is a potent and selective inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrosis. acs.orgnih.gov

Beyond direct therapeutic use, these molecules can also be developed as "probe molecules." Probes are essential tools used in research to investigate the function of specific proteins or pathways. By possessing high affinity and selectivity for a target, a probe derived from the this compound scaffold can help scientists understand complex biological processes and validate new drug targets.

The Piperazine Moiety as a Privileged Structure in Drug Design

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov The piperazine ring is widely considered a privileged structure. nih.govresearchgate.net Its frequent appearance in clinically used drugs across various therapeutic areas is a testament to its utility. nih.govnih.gov

The characteristics that make the piperazine moiety a privileged scaffold include:

Physicochemical Properties: The piperazine ring's two nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility—a crucial factor for drug absorption and distribution. nih.govresearchgate.net This basicity and hydrophilicity can be fine-tuned to optimize a molecule's pharmacokinetic profile. nih.gov

Synthetic Accessibility: The chemical reactivity of piperazine-based starting materials makes it relatively easy to incorporate this ring into more complex molecules and to add a wide variety of substituents to its nitrogen atoms. nih.govnih.gov

Conformational Flexibility and Scaffolding: The piperazine ring typically adopts a stable "chair" conformation. It can act as a rigid linker or scaffold, holding different pharmacophoric groups in a precise three-dimensional orientation required for optimal interaction with a biological target. nih.gov

Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. These interactions are often critical for a drug's binding affinity to its target protein. researchgate.net

The this compound framework combines this privileged piperazine core with a pyridine (B92270) ring, another common heterocycle in drug design, creating a versatile platform for developing new therapeutic agents.

Examples in FDA-Approved Drugs Containing Piperazine Cores

The success of the piperazine scaffold is evident in the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core structure. researchgate.netthieme-connect.com An analysis of drugs approved between 2012 and 2023 revealed that 36 contained a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com

Table 2: Selected FDA-Approved Drugs Containing a Piperazine Core

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | researchgate.net |

| Palbociclib | Anticancer (CDK4/6 Inhibitor) | nih.govresearchgate.net |

| Venetoclax | Anticancer (BCL-2 Inhibitor) | nih.govresearchgate.net |

| Brexpiprazole | Antipsychotic (Dopamine D2 Receptor Partial Agonist) | nih.gov |

| Vortioxetine | Antidepressant (Serotonin Modulator and Stimulator) | nih.gov |

| Abemaciclib | Anticancer (CDK4/6 Inhibitor) | nih.govresearchgate.net |

These examples underscore the broad applicability of the piperazine scaffold in treating a wide range of diseases, from cancer to psychiatric disorders. nih.govresearchgate.net

Advanced Analytical Methodologies in the Research of 1 2 Pyridin 2 Yl Ethyl Piperazine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 1-(2-(Pyridin-2-yl)ethyl)piperazine from impurities and for quantifying its purity. These techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC-UV, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. When coupled with a Ultraviolet (UV) detector, HPLC-UV provides a robust method for purity assessment. The pyridine (B92270) and piperazine (B1678402) moieties within the molecule contain chromophores that absorb UV light, allowing for sensitive detection. researchgate.net For instance, a reversed-phase HPLC method can be developed to separate the target compound from byproducts and starting materials from its synthesis. nih.gov The purity is often determined by calculating the area percentage of the main peak in the chromatogram. avantorsciences.com

Since this compound can exist as enantiomers if a chiral center is introduced, Chiral HPLC is crucial for their separation and quantification. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The development of effective chiral separation methods is vital in pharmaceutical research, as different enantiomers of a compound can exhibit distinct pharmacological activities. nih.govnih.gov Indirect methods, involving derivatization with a chiral reagent to form diastereomers, can also be employed for separation on a standard achiral column. nih.govjuniperpublishers.com

Table 1: Representative HPLC Conditions for Piperazine Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-Phase (e.g., C18) | nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water with buffer (e.g., acetate (B1210297) or phosphate) | nih.govsielc.com |

| Detector | UV | researchgate.net |

| Application | Purity analysis, impurity profiling | nih.govavantorsciences.com |

| Chiral Separation | Chiral Stationary Phase (e.g., polysaccharide-based) | nih.govnih.gov |